propanedioate CAS No. 53413-51-7](/img/structure/B14648719.png)
Diethyl [(4-ethenylphenyl)methyl](methyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-ethenylphenyl)methylpropanedioate is an organic compound with the molecular formula C13H18O4 It is a diester derivative of propanedioic acid, featuring a vinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-ethenylphenyl)methylpropanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of diethyl malonate with 4-vinylbenzyl chloride under basic conditions, such as using sodium ethoxide in ethanol. The reaction proceeds via nucleophilic substitution, forming the desired diester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-ethenylphenyl)methylpropanedioate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the vinyl group can yield the saturated derivative.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium ethoxide for nucleophilic substitution.
Major Products
Epoxides: and from oxidation.
Saturated derivatives: from reduction.
Substituted esters: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Diethyl (4-ethenylphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl (4-ethenylphenyl)methylpropanedioate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming cross-linked networks. The ester groups can be hydrolyzed under acidic or basic conditions, releasing the corresponding acids and alcohols. These reactions are crucial in its applications in materials science and organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler diester of malonic acid, commonly used in organic synthesis.
Diethyl 4-methylbenzylphosphonate: Another ester derivative with a benzyl group, used in similar applications.
Uniqueness
Diethyl (4-ethenylphenyl)methylpropanedioate is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for polymerization. This makes it valuable in the synthesis of advanced materials and polymers with specific properties.
Propiedades
Número CAS |
53413-51-7 |
|---|---|
Fórmula molecular |
C17H22O4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
diethyl 2-[(4-ethenylphenyl)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C17H22O4/c1-5-13-8-10-14(11-9-13)12-17(4,15(18)20-6-2)16(19)21-7-3/h5,8-11H,1,6-7,12H2,2-4H3 |
Clave InChI |
BJMIJYYJKYBJER-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


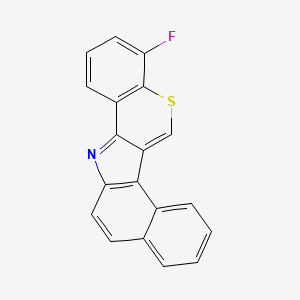
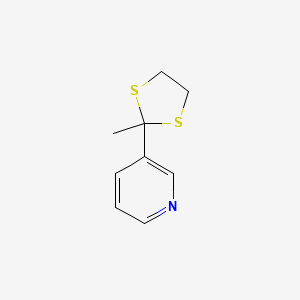
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)

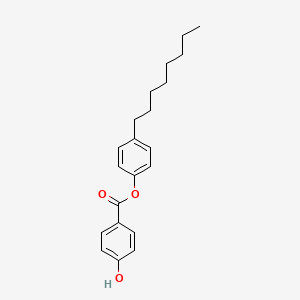
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
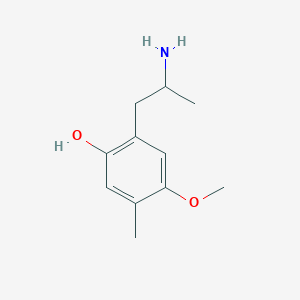
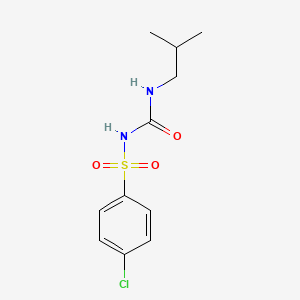


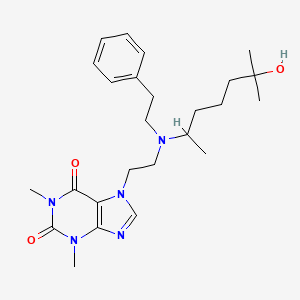
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
